molecular formula C16H5F27O B12731700 [2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane CAS No. 54009-78-8

[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane

Cat. No.: B12731700
CAS No.: 54009-78-8
M. Wt: 726.17 g/mol
InChI Key: DIDOQTSWDGCVSY-UHFFFAOYSA-N
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Description

[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane: is a highly fluorinated compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts exceptional stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane typically involves the following steps:

    Fluorination: Starting with a suitable hydrocarbon precursor, multiple fluorination steps are carried out using reagents such as elemental fluorine (F2) or fluorinating agents like cobalt trifluoride (CoF3).

    Epoxidation: The fluorinated intermediate is then subjected to epoxidation using peracids like m-chloroperbenzoic acid (m-CPBA) to introduce the oxirane ring.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions (OH-) or amines (NH2-) replace fluorine atoms.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Aqueous or alcoholic solutions of nucleophiles.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of advanced fluorinated materials.
  • Employed in the development of fluorinated surfactants and polymers.

Biology:

  • Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Medicine:

  • Explored for its use in imaging agents for medical diagnostics.

Industry:

  • Utilized in the production of high-performance lubricants and coatings.
  • Applied in the manufacture of electronic components due to its dielectric properties.

Mechanism of Action

The mechanism of action of [2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates and the modulation of chemical pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of various functionalized products.

Comparison with Similar Compounds

  • [2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]methanol
  • [2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]amine

Uniqueness:

  • The presence of the oxirane ring in [2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane imparts unique reactivity compared to its alcohol and amine counterparts.
  • The high degree of fluorination provides exceptional chemical stability and resistance to degradation.

This detailed article covers the essential aspects of this compound, from its synthesis to its applications and unique properties

Properties

CAS No.

54009-78-8

Molecular Formula

C16H5F27O

Molecular Weight

726.17 g/mol

IUPAC Name

2-[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane

InChI

InChI=1S/C16H5F27O/c17-4(18,1-3-2-44-3)6(20,21)8(24,25)10(28,29)12(32,33)14(36,37)13(34,35)11(30,31)9(26,27)7(22,23)5(19,15(38,39)40)16(41,42)43/h3H,1-2H2

InChI Key

DIDOQTSWDGCVSY-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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